molecular formula C22H19Cl2N3O3S B7683941 N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B7683941
M. Wt: 476.4 g/mol
InChI Key: FQGOYHKMKNZDOS-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonamide group, a hydrazinyl linkage, and a dichlorobenzylidene moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O3S/c23-20-12-11-18(13-21(20)24)14-25-26-22(28)16-27(15-17-7-3-1-4-8-17)31(29,30)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,26,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGOYHKMKNZDOS-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves a multi-step process. The initial step often includes the formation of the hydrazinyl intermediate, which is then reacted with the appropriate benzylidene derivative under controlled conditions. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure settings to optimize reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide include:

    2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and synthesis.

    3-((2E)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonic acid:

Uniqueness

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.